molecular formula C21H18O2S B12612669 Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate CAS No. 648436-75-3

Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate

Cat. No.: B12612669
CAS No.: 648436-75-3
M. Wt: 334.4 g/mol
InChI Key: CJFCOKUNWZKXEF-UHFFFAOYSA-N
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Description

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety substituted with a methyl group and a benzoate ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with the biphenyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The biphenyl moiety allows it to interact with hydrophobic pockets in proteins, while the sulfanyl and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1’-biphenyl: Lacks the sulfanyl and ester groups, making it less reactive.

    Methyl 2-[(4-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and properties.

Uniqueness

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and ester groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

648436-75-3

Molecular Formula

C21H18O2S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 2-(4-methyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C21H18O2S/c1-15-12-13-20(18(14-15)16-8-4-3-5-9-16)24-19-11-7-6-10-17(19)21(22)23-2/h3-14H,1-2H3

InChI Key

CJFCOKUNWZKXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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